molecular formula C17H31FN2O2 B15141021 Safinamide D3

Safinamide D3

货号: B15141021
分子量: 317.5 g/mol
InChI 键: BUWOTFXAKODHPV-FCMZDJCCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Safinamide D3 is a deuterated form of safinamide, a compound primarily used in the treatment of Parkinson’s disease. Safinamide is known for its dual mechanism of action, which includes selective inhibition of monoamine oxidase type B and modulation of glutamate release. This combination helps in managing both motor and non-motor symptoms of Parkinson’s disease.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of safinamide D3 involves the incorporation of deuterium atoms into the safinamide molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The key steps in the synthesis include:

    Formation of the α-aminoamide backbone: This involves the reaction of appropriate starting materials under controlled conditions to form the core structure of safinamide.

    Deuteration: Deuterium atoms are introduced at specific positions in the molecule using deuterated reagents or solvents. This step requires precise control of reaction conditions to ensure selective incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound follows similar steps as the laboratory synthesis but on a larger scale. The process involves:

    Bulk synthesis of the α-aminoamide backbone: Using large-scale reactors and optimized reaction conditions to produce the core structure.

    Deuteration: Employing deuterated reagents in large quantities to achieve the desired level of deuteration.

    Purification: Using techniques such as crystallization, chromatography, and recrystallization to obtain high-purity this compound.

化学反应分析

Types of Reactions

Safinamide D3 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form safinamide acid.

    Reduction: Reduction reactions can convert this compound back to its precursor forms.

    Substitution: Various substitution reactions can occur, particularly at the deuterated positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Conditions vary depending on the specific substitution reaction but often involve the use of catalysts and specific solvents.

Major Products

    Oxidation: Safinamide acid.

    Reduction: Precursor forms of safinamide.

    Substitution: Various substituted derivatives of this compound.

科学研究应用

Safinamide D3 has several scientific research applications, including:

    Chemistry: Used as a model compound to study the effects of deuteration on chemical reactivity and stability.

    Biology: Investigated for its potential neuroprotective effects and its role in modulating neurotransmitter release.

    Medicine: Primarily used in the treatment of Parkinson’s disease, with ongoing research into its efficacy and safety.

    Industry: Employed in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

作用机制

Safinamide D3 exerts its effects through a dual mechanism:

    Inhibition of monoamine oxidase type B: This enzyme is responsible for the breakdown of dopamine in the brain. By inhibiting this enzyme, this compound increases dopamine levels, which helps alleviate motor symptoms of Parkinson’s disease.

    Modulation of glutamate release: this compound also inhibits the release of glutamate, a neurotransmitter involved in excitatory signaling. This helps reduce excitotoxicity and provides neuroprotective effects.

相似化合物的比较

Similar Compounds

    Rasagiline: Another monoamine oxidase type B inhibitor used in the treatment of Parkinson’s disease.

    Selegiline: A selective monoamine oxidase type B inhibitor with similar applications.

    Amantadine: An antiviral drug with dopaminergic and glutamatergic properties used in Parkinson’s disease.

Uniqueness of Safinamide D3

This compound is unique due to its dual mechanism of action, combining monoamine oxidase type B inhibition with glutamate release modulation. This dual action provides both symptomatic relief and potential neuroprotective effects, making it a valuable addition to the treatment options for Parkinson’s disease.

属性

分子式

C17H31FN2O2

分子量

317.5 g/mol

IUPAC 名称

(2S)-3,3,3-trideuterio-2-[[4-[(3-fluorocyclohexyl)methoxy]cyclohexyl]methylamino]propanamide

InChI

InChI=1S/C17H31FN2O2/c1-12(17(19)21)20-10-13-5-7-16(8-6-13)22-11-14-3-2-4-15(18)9-14/h12-16,20H,2-11H2,1H3,(H2,19,21)/t12-,13?,14?,15?,16?/m0/s1/i1D3

InChI 键

BUWOTFXAKODHPV-FCMZDJCCSA-N

手性 SMILES

[2H]C([2H])([2H])[C@@H](C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F

规范 SMILES

CC(C(=O)N)NCC1CCC(CC1)OCC2CCCC(C2)F

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。